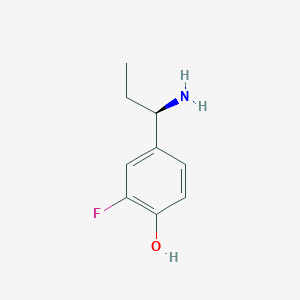
(R)-4-(1-Aminopropyl)-2-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(1-Aminopropyl)-2-fluorophenol is a chiral compound with a fluorine atom and an amino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminopropyl)-2-fluorophenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Fluorination: Introduction of the fluorine atom at the 2-position of the phenol ring.
Amination: Introduction of the ®-1-aminopropyl group at the 4-position of the phenol ring.
Industrial Production Methods
Industrial production methods for ®-4-(1-Aminopropyl)-2-fluorophenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Aminopropyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: Reduction of the phenol group to form cyclohexanol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
®-4-(1-Aminopropyl)-2-fluorophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-(1-Aminopropyl)-2-fluorophenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
®-3-(1-Aminopropyl)benzonitrile: Similar structure but with a nitrile group instead of a fluorine atom.
®-3-(1-Aminopropyl)-5-fluoropyridin-2(1H)-one: Contains a pyridine ring instead of a phenol ring.
1-(3-Aminopropyl)imidazole: Contains an imidazole ring instead of a phenol ring.
Uniqueness
®-4-(1-Aminopropyl)-2-fluorophenol is unique due to the presence of both a fluorine atom and an ®-1-aminopropyl group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
4-[(1R)-1-aminopropyl]-2-fluorophenol |
InChI |
InChI=1S/C9H12FNO/c1-2-8(11)6-3-4-9(12)7(10)5-6/h3-5,8,12H,2,11H2,1H3/t8-/m1/s1 |
InChI Key |
XOQSLINPFUEPSC-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@H](C1=CC(=C(C=C1)O)F)N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















